2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene
Brand Name: Vulcanchem
CAS No.: 1417567-44-2
VCID: VC2730901
InChI: InChI=1S/C7H3Br2ClF2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
SMILES: C1=CC(=C(C=C1Br)Br)OC(F)(F)Cl
Molecular Formula: C7H3Br2ClF2O
Molecular Weight: 336.35 g/mol

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene

CAS No.: 1417567-44-2

Cat. No.: VC2730901

Molecular Formula: C7H3Br2ClF2O

Molecular Weight: 336.35 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene - 1417567-44-2

Specification

CAS No. 1417567-44-2
Molecular Formula C7H3Br2ClF2O
Molecular Weight 336.35 g/mol
IUPAC Name 2,4-dibromo-1-[chloro(difluoro)methoxy]benzene
Standard InChI InChI=1S/C7H3Br2ClF2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Standard InChI Key HQSPIWKTANYBTR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Br)OC(F)(F)Cl
Canonical SMILES C1=CC(=C(C=C1Br)Br)OC(F)(F)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene consists of a benzene ring with two bromine atoms at positions 2 and 4, and a chloro(difluoro)methoxy group (-OCF₂Cl) at position 1. The molecular formula is C₇H₃Br₂ClF₂O, representing a structural combination of features observed in similar compounds such as 2,4-dibromoanisole and 1-bromo-4-[chloro(difluoro)methoxy]benzene.

Physical Properties

Based on the properties of structurally similar compounds, the predicted physical properties of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene are presented in Table 1. These estimations are derived from the known properties of related halogenated aromatic compounds.

Table 1: Estimated Physical Properties of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene

PropertyEstimated ValueBasis of Estimation
Molecular Weight346.39 g/molCalculated from molecular formula
Physical State at Room TemperatureCrystalline solidBased on similar dibrominated aromatics
Melting Point65-70°CExtrapolated from 2,4-dibromoanisole (61-63°C)
Boiling Point~310-320°C at 760 mmHgExtrapolated from 2,4-dibromoanisole (293.9°C)
Density~1.9 g/cm³Based on similar halogenated aromatics
SolubilitySoluble in organic solvents; insoluble in waterCommon property of halogenated aromatics
AppearanceOff-white to light beige crystalsBased on similar compounds

The presence of the chloro(difluoro)methoxy group likely contributes to increased lipophilicity compared to 2,4-dibromoanisole, while the bromine atoms at positions 2 and 4 may enhance its crystal packing properties and thermal stability.

Chemical Properties

The chemical behavior of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene is primarily influenced by the electron-withdrawing effects of its halogen substituents and the chloro(difluoro)methoxy group. Some of its predicted chemical properties include:

  • Reactivity in Substitution Reactions: The bromine atoms at positions 2 and 4 can participate in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the compound to serve as a versatile building block in organic synthesis.

  • Stability: The presence of multiple halogen atoms enhances the compound's stability toward oxidation and hydrolysis, making it resistant to degradation under various conditions.

  • Halogen Bonding: The bromine atoms can facilitate halogen bonding, a property that can be exploited in crystal engineering and supramolecular chemistry applications.

  • Electron Distribution: The electron-withdrawing halogens create an electron-deficient aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.

Synthesis Methods

Reaction Conditions

Based on the synthesis of similar compounds, the following reaction conditions might be suitable for the preparation of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene:

  • Bromination Conditions: Using trifluoroacetic acid (TFA) as a solvent at 40°C with controlled addition of Br₂, similar to the conditions used for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone .

  • Difluoromethylation Conditions: The introduction of the difluoromethyl group typically involves the use of difluorocarbene reagents, bases, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Industrial Methods: Large-scale production might employ continuous flow reactors with metal catalysts such as palladium or copper to enhance reaction efficiency and yield.

Applications and Research

Scientific Research Applications

2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene has potential applications in various scientific fields:

  • Chemical Synthesis: It can serve as a valuable building block for the synthesis of more complex fluorinated compounds used in materials science and pharmaceuticals.

  • Medicinal Chemistry: The compound's unique halogen pattern makes it potentially useful in drug discovery programs, particularly for developing compounds with improved pharmacokinetic properties .

  • Materials Science: Its halogen bonding capabilities could be exploited in designing novel materials with specific structural and electronic properties.

Structure-Activity Relationships

Table 2 presents a comparison of the inhibitory activity of various halogenated aromatic compounds against Jurkat cell lysis, demonstrating how subtle changes in halogen substitution patterns can significantly affect biological activity.

Table 2: Inhibitory Activity of Selected Halogenated Compounds

CompoundSubstitution PatternInhibition of Jurkat Cell Lysis IC₅₀ (μM)
21Benzene8.46
222-F-benzene2.03
233-F-benzene~20
244-F-benzene9.65
3a2,4-diF-benzene1.17
253,4-diF-benzene18.6
262,4,6-triF-benzene1.76
272-Cl-benzene4.01
322-Br-benzene2.66
333-Br-benzene2.11
344-Br-benzene8.77

Based on this data, the 2,4-dihalogenated pattern (as in compound 3a) shows particularly potent inhibitory activity, suggesting that 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene might exhibit similar biological properties .

Comparative Analysis with Similar Compounds

To better understand the position of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene among related compounds, Table 3 presents a comparative analysis of its estimated properties alongside those of structurally similar compounds.

Table 3: Comparative Analysis of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene and Related Compounds

Property2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene2,4-Dibromoanisole2,4-Dibromo-1-chlorobenzene1-Bromo-4-[chloro(difluoro)methoxy]benzene
Molecular FormulaC₇H₃Br₂ClF₂OC₇H₆Br₂OC₆H₃Br₂ClC₇H₄BrClF₂O
Molecular Weight346.39 g/mol265.93 g/mol270.35 g/mol257.46 g/mol
Key Functional Group-OCF₂Cl-OCH₃-Cl-OCF₂Cl
Halogen Pattern2,4-dibromo-1-substituted2,4-dibromo-1-substituted2,4-dibromo-1-substituted4-bromo-1-substituted
LipophilicityVery highHigh (LogP = 3.69) HighHigh
Potential ApplicationPharmaceutical intermediates, Organic synthesisOrganic synthesisOrganic synthesisPharmaceutical intermediates

The unique combination of the 2,4-dibromo substitution pattern and the chloro(difluoro)methoxy group in 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene likely confers distinct chemical reactivity and biological activity compared to the related compounds, potentially making it valuable for specialized applications in medicinal chemistry and materials science.

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